2-Bromo-4-t-butyl-1-fluorobenzene

Description

BenchChem offers high-quality 2-Bromo-4-t-butyl-1-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-t-butyl-1-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

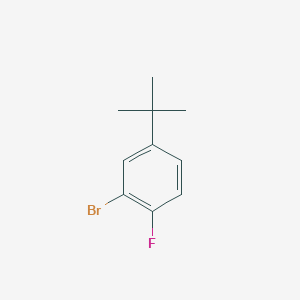

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-tert-butyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKDGLOIVDKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499491 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34252-94-3 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-Bromo-4-t-butyl-1-fluorobenzene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the causal relationships behind its synthesis, the nuances of its reactivity, and its strategic application in constructing complex molecular architectures.

Strategic Importance and Molecular Profile

2-Bromo-4-t-butyl-1-fluorobenzene is a polysubstituted arene whose value lies in the strategic placement of its functional groups.[1] The presence of a bromine atom provides a versatile handle for a multitude of cross-coupling reactions, serving as a primary point for molecular elaboration.[1] Simultaneously, the fluorine and tert-butyl groups are not mere spectators; they play a crucial role in modulating the electronic and steric properties of the molecule and its derivatives. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the bulky tert-butyl group influences conformation and solubility.[2] This unique combination makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Physicochemical Properties

The fundamental properties of 2-Bromo-4-t-butyl-1-fluorobenzene are summarized below. This data is essential for reaction planning, safety assessment, and purification.

| Property | Value | Source(s) |

| CAS Number | 34252-94-3 | [5][6][7] |

| Molecular Formula | C₁₀H₁₂BrF | [5][6] |

| Molecular Weight | 231.10 g/mol | [6] |

| IUPAC Name | 2-bromo-4-tert-butyl-1-fluorobenzene | [6] |

| Boiling Point | 62-63 °C at 3 Torr | [5] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [5] |

| XLogP3 | 4.4 | [5][6] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Storage Temperature | Room temperature | [5] |

Synthesis and Mechanistic Rationale

A common and scalable synthesis for 2-Bromo-4-t-butyl-1-fluorobenzene involves a two-step sequence starting from fluorobenzene. This pathway is logical as it first installs the sterically directing tert-butyl group before the final bromination step.

Synthetic Workflow Diagram

Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Protocol: General Procedure for Buchwald-Hartwig Amination [8]

-

Inert Atmosphere: Add 2-Bromo-4-t-butyl-1-fluorobenzene (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%) to an oven-dried Schlenk flask.

-

Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene or dioxane via syringe.

-

Reaction: Heat the mixture with vigorous stirring, typically to 80-110 °C, and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it in vacuo, and purify the residue by flash column chromatography.

2. Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester). [9][10]This reaction is fundamental to synthesizing biaryl structures prevalent in pharmaceuticals and organic electronics. [10][11]

Caption: Catalytic cycle for Suzuki-Miyaura Coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling [12]

-

Inert Atmosphere: To an oven-dried flask, add 2-Bromo-4-t-butyl-1-fluorobenzene (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Evacuate and backfill the flask with an inert gas. Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture with vigorous stirring to reflux (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and boron byproducts.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by chromatography or recrystallization.

B. Grignard Reagent Formation

Formation of the corresponding Grignard reagent provides a potent carbon nucleophile for reaction with various electrophiles (e.g., aldehydes, ketones, CO₂). The C-Br bond is selectively targeted over the much less reactive C-F bond. [13] Causality Note: Grignard reactions are notoriously sensitive to moisture and can be difficult to initiate due to a passivating magnesium oxide layer. [14]Chemical (e.g., I₂, 1,2-dibromoethane) or mechanical activation of the magnesium is crucial for success. [14][15] Protocol: Grignard Reagent Formation and Trapping [15]

-

Magnesium Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a strong flow of inert gas. Add a single crystal of iodine. Gently warm with a heat gun until the purple iodine vapor deposits on the metal surface. Cool to room temperature.

-

Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Add ~10% of a solution of 2-Bromo-4-t-butyl-1-fluorobenzene (1.0 eq) in anhydrous THF. Gentle warming or sonication may be required to initiate the reaction, evidenced by bubbling or a slight exotherm.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the addition is complete and the magnesium is consumed, cool the resulting dark Grignard solution (e.g., to 0 °C). Slowly add the desired electrophile (e.g., a solution of an aldehyde in THF, or bubble dry CO₂ gas through the solution).

-

Quench and Workup: After the reaction with the electrophile is complete, quench carefully by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the product by standard methods such as column chromatography.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazards: 2-Bromo-4-t-butyl-1-fluorobenzene is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [6]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [16]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [16]* Storage: Store in a tightly sealed container in a cool, dry place at room temperature. [5]* Fire: The compound is combustible. [17]In case of fire, use dry powder or carbon dioxide extinguishers. [16]

Conclusion

2-Bromo-4-t-butyl-1-fluorobenzene is more than a simple halogenated aromatic; it is a strategically designed building block that offers chemists regioselective control for constructing complex molecules. Its robust performance in cornerstone reactions like Suzuki and Buchwald-Hartwig couplings, combined with the property-modulating effects of its fluoro and tert-butyl substituents, secures its role as an indispensable tool in the libraries of medicinal and materials chemists. A thorough understanding of its synthesis and reactivity profile, as detailed in this guide, is key to unlocking its full synthetic potential.

References

-

2-Bromo-4-t-butyl-1-fluorobenzene. LookChem. [Link]

-

2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429. PubChem. [Link]

-

2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3. Chemsrc. [Link]

-

Synthesis of 4-t-butyl-2-bromofluorobenzene. PrepChem.com. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Autechsz.com. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264. PubChem. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. pubs.acs.org. [Link]

-

The Grignard Reaction. chem.ucla.edu. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Solved 7. The formation of a Grignard reagent from. Chegg.com. [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [smolecule.com]

- 4. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-t-butyl-1-fluorobenzene | 34252-94-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chegg.com [chegg.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3 | Chemsrc [chemsrc.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical properties of 2-Bromo-4-t-butyl-1-fluorobenzene

An In-depth Technical Guide to 2-Bromo-4-t-butyl-1-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No: 34252-94-3). As a polysubstituted halogenated arene, this compound is a versatile synthetic intermediate with significant potential in the pharmaceutical, agrochemical, and materials science sectors.[1] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization in synthetic workflows.

Molecular Identity and Core Physicochemical Properties

2-Bromo-4-t-butyl-1-fluorobenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a tert-butyl group.[2] The spatial arrangement of these functional groups—particularly the ortho-bromo and para-tert-butyl substituents relative to the fluorine atom—imparts a unique reactivity profile, making it a valuable building block in complex organic synthesis.[1][3]

Molecular Structure

The structural arrangement of the molecule is fundamental to its chemical behavior. The bulky tert-butyl group exerts significant steric and electronic effects, while the two different halogen atoms (bromine and fluorine) offer distinct opportunities for regioselective chemical transformations.

Caption: 2D structure of 2-Bromo-4-t-butyl-1-fluorobenzene.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Bromo-4-t-butyl-1-fluorobenzene, compiled from various chemical data sources. These parameters are critical for reaction planning, safety assessments, and purification procedures.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4-tert-butyl-1-fluorobenzene | [2] |

| CAS Number | 34252-94-3 | [2][4][5] |

| Molecular Formula | C₁₀H₁₂BrF | [2][4] |

| Molecular Weight | 231.10 g/mol | [2] |

| Boiling Point | 62-63 °C at 3 Torr | [4] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [4] |

| LogP (Octanol/Water) | 3.8857 | [4][6] |

| XLogP3 | 4.4 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 230.01064 Da | [2][4] |

Spectroscopic Profile and Characterization

While specific spectra are proprietary to individual suppliers, the expected spectroscopic data can be predicted based on the molecular structure. Experimental verification is always recommended for definitive identification.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring, with coupling patterns influenced by both fluorine and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the four distinct aromatic carbons (two of which are substituted), the quaternary carbon of the tert-butyl group, and the methyl carbons. The carbons bonded to fluorine and bromine will exhibit characteristic chemical shifts and may show C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass is 230.01064 Da.[2][4]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching vibrations from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-F and C-Br stretching bands.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4-t-butyl-1-fluorobenzene lies in the differential reactivity of its halogen substituents. This allows it to serve as a versatile building block for constructing more complex molecules, a cornerstone of modern drug discovery.[7][8][9]

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[7][8] This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the bromine position, while leaving the fluorine atom intact for potential subsequent transformations or for its beneficial effects on drug properties like metabolic stability.[10][11]

-

Electrophilic Aromatic Substitution: The tert-butyl group is an activating, ortho-para directing group, while the halogens are deactivating but also ortho-para directing. The interplay of these electronic and steric effects will govern the regioselectivity of further substitutions on the aromatic ring.

-

Grignard/Organolithium Formation: The bromo-substituent can be converted into a Grignard reagent or undergo lithium-halogen exchange to form an organolithium species, creating a nucleophilic carbon center for reaction with various electrophiles.[3]

Key Applications in Research and Development

Halogenated aromatic compounds are crucial precursors in multiple high-value chemical industries.

-

Pharmaceutical Synthesis: This molecule is an important intermediate for creating active pharmaceutical ingredients (APIs).[7][8][9] The fluorinated aromatic moiety is a common feature in many modern drugs, as fluorine can enhance metabolic stability, binding affinity, and bioavailability.[10][11]

-

Agrochemical Development: It serves as a building block for novel pesticides, herbicides, and fungicides, where the specific substitution pattern can contribute to target selectivity and efficacy.[7][8]

-

Materials Science: The compound can be used to synthesize functional monomers for specialty polymers or organic electronic materials where the halogenated aromatic core can tune electronic and physical properties.[7]

Safety, Handling, and Storage

Proper handling of 2-Bromo-4-t-butyl-1-fluorobenzene is essential to ensure laboratory safety.

Hazard Identification

According to GHS classifications, this compound is associated with the following hazards:

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling. Keep away from ignition sources.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4][13] Recommended long-term storage is often at 2-8°C.[13]

Experimental Protocols

The following protocols are provided as examples of standard laboratory procedures involving this compound.

Protocol: Determination of Boiling Point (Micro Scale)

This protocol describes a standard method for determining the boiling point of a small liquid sample at reduced pressure, a critical step for verifying purity and planning distillations.

Causality: At its boiling point, a liquid's vapor pressure equals the surrounding atmospheric pressure. By reducing the system pressure with a vacuum pump, the temperature required to reach this equilibrium is lowered, preventing potential decomposition of the compound at higher temperatures.

Caption: Workflow for micro-scale boiling point determination under vacuum.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)

This protocol illustrates the utility of 2-Bromo-4-t-butyl-1-fluorobenzene as a substrate in a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.

Causality: This reaction utilizes a palladium catalyst to couple an organoboron compound (boronic acid) with an organohalide. The base is essential for the transmetalation step of the catalytic cycle. The choice of solvent and ligand is crucial for reaction efficiency and preventing catalyst decomposition. The C-Br bond is selectively cleaved over the more stable C-F bond.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

-

2-Bromo-4-t-butyl-1-fluorobenzene. LookChem. [Link]

-

2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF. PubChem. [Link]

-

What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Knowledge. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. LinkedIn. [Link]

-

2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3. Chemsrc. [Link]

-

Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. LinkedIn. [Link]

-

tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2. PubChem. [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Bromo-4-t-butyl-1-fluorobenzene | 34252-94-3 [chemicalbook.com]

- 6. 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3 | Chemsrc [chemsrc.com]

- 7. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

Whitepaper: A Comprehensive Guide to the Synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene

Executive Summary

This technical guide provides a detailed, in-depth exploration of a robust synthetic route for producing 2-Bromo-4-t-butyl-1-fluorobenzene, a key building block in medicinal chemistry and materials science.[1][2] The synthesis commences with the commercially available 4-tert-butylaniline and proceeds through a logical three-step sequence: regioselective bromination, diazotization, and a subsequent Balz-Schiemann reaction. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the critical safety considerations necessary for successful execution. The causality behind experimental choices is explained to provide researchers with a framework for potential optimization and adaptation.

Introduction: Significance of Fluorinated Aromatic Scaffolds

Halogenated aromatic compounds are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The introduction of fluorine into an aromatic ring can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a highly valuable strategy in drug design. The target molecule, 2-Bromo-4-t-butyl-1-fluorobenzene, possesses three distinct points of functionality—a fluorine atom, a bromine atom, and a sterically influential tert-butyl group. This arrangement allows for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile precursor for complex molecular architectures.[2]

Overall Synthetic Strategy

The transformation of 4-tert-butylaniline to 2-Bromo-4-t-butyl-1-fluorobenzene is most effectively achieved via a three-step sequence. This strategy is predicated on the powerful directing effects of the amino group and the well-established reliability of diazonium salt chemistry.

-

Step 1: Ortho-Bromination: The synthesis begins with the regioselective bromination of 4-tert-butylaniline. The strongly activating amino group directs electrophilic substitution to the ortho and para positions. With the para position blocked by the bulky tert-butyl group, bromination occurs selectively at the ortho position.

-

Step 2: Diazotization: The resulting 2-bromo-4-tert-butylaniline is then converted into a diazonium salt. This classic transformation involves treating the aromatic amine with nitrous acid, generated in situ, under cold, acidic conditions.[4][5]

-

Step 3: Balz-Schiemann Fluorination: The final step involves the substitution of the diazonium group with fluorine. The Balz-Schiemann reaction is the classical and most reliable method for this transformation, proceeding through a thermally decomposed diazonium tetrafluoroborate intermediate.[6][7][8] This method provides a much safer and more practical pathway for introducing fluorine into aromatic systems compared to direct fluorination, which is notoriously hazardous.[6]

Below is a graphical representation of the synthetic workflow.

Caption: High-level overview of the 3-step synthesis.

In-Depth Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

-

Step 1: Electrophilic Aromatic Bromination: N-bromosuccinimide (NBS) serves as the source of the electrophilic bromine. The lone pair on the amino group of 4-tert-butylaniline attacks the bromine atom of NBS, leading to the formation of a sigma complex (arenium ion). The stability of this intermediate is enhanced by resonance, with the positive charge delocalized over the ring and onto the nitrogen atom. Subsequent deprotonation by the succinimide anion restores aromaticity, yielding the ortho-brominated product.

-

Step 2: Diazotization: This process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically fluoroboric acid (HBF₄) in this context.[5] The nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 2-bromo-4-tert-butylaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the diazonium ion (-N₂⁺).

-

Step 3: Balz-Schiemann Reaction: The diazonium cation, formed in the presence of fluoroboric acid, precipitates as the relatively stable 2-bromo-4-tert-butylbenzenediazonium tetrafluoroborate salt.[6] Gentle heating of this isolated salt causes it to decompose.[6] The C-N bond cleaves heterolytically, releasing nitrogen gas—a thermodynamically highly favorable process. The resulting aryl cation is then rapidly attacked by a fluoride ion from the BF₄⁻ counterion to form the final product, 2-bromo-4-t-butyl-1-fluorobenzene.

The mechanistic pathway is illustrated below.

Caption: Key mechanistic stages of the synthesis.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials, including N-bromosuccinimide (corrosive), fluoroboric acid (highly corrosive and toxic), and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part I: Synthesis of 2-Bromo-4-tert-butylaniline

-

Rationale: Acetonitrile or DMF are chosen as solvents due to their ability to dissolve the starting aniline and the NBS reagent. The reaction is initiated at 0 °C to control the exothermic nature of the bromination and improve selectivity, then allowed to warm to room temperature to ensure completion.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in acetonitrile (approx. 0.3 M solution).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-tert-butylaniline as a colorless or yellow oil.[9]

Part II: Synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene

-

Rationale: The diazotization must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can decompose violently.[8] Fluoroboric acid is used both as the acid catalyst for diazotization and as the source of the tetrafluoroborate counterion needed for the Balz-Schiemann step.[6][8]

-

Reaction Setup: To a flask suitable for the scale, add 2-bromo-4-tert-butylaniline (1.0 eq) and fluoroboric acid (HBF₄, 48% aqueous solution, ~3.0 eq).

-

Cooling: Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture, keeping the temperature strictly below 5 °C. The formation of the diazonium tetrafluoroborate salt is often indicated by the formation of a thick precipitate.

-

Isolation of Intermediate: After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C. Collect the precipitated diazonium salt by vacuum filtration. Wash the solid with cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying. Caution: Do not scrape the dry diazonium salt, as it can be explosive when dry. Handle with extreme care.

-

Thermal Decomposition (Balz-Schiemann): Gently heat the dried diazonium salt in a flask equipped with a condenser and a trap for the evolved gases (N₂ and BF₃). The decomposition usually begins at a mild temperature.[6] Heat until gas evolution ceases.

-

Purification: The resulting crude product can be purified by distillation or column chromatography to yield pure 2-Bromo-4-t-butyl-1-fluorobenzene.

Data Presentation

Table 1: Reagent and Product Properties

| Compound Name | Starting Material/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-tert-Butylaniline | Starting Material | 769-92-6 | C₁₀H₁₅N | 149.23 |

| 2-Bromo-4-tert-butylaniline | Intermediate | 103273-01-4 | C₁₀H₁₄BrN | 228.13[10] |

| 2-Bromo-4-t-butyl-1-fluorobenzene | Final Product | 34252-94-3 | C₁₀H₁₂BrF | 231.10[11] |

Table 2: Key Reaction Parameters

| Step | Reaction | Key Reagents | Temperature | Typical Time | Expected Yield |

| 1 | Bromination | NBS, Acetonitrile | 0 °C to RT | 12-18 h | 80-90%[9] |

| 2 | Diazotization | NaNO₂, HBF₄ | 0-5 °C | 1-2 h | High (used directly) |

| 3 | Fluorination | Diazonium Salt | Gentle Heating | 0.5-1 h | Variable, 40-70% |

Conclusion

The synthesis outlined in this guide represents an efficient and reliable method for the preparation of 2-Bromo-4-t-butyl-1-fluorobenzene from 4-tert-butylaniline. The pathway leverages fundamental and well-understood organic transformations, including regioselective electrophilic bromination and the robust Balz-Schiemann reaction. By carefully controlling reaction conditions, particularly temperature during the diazotization and decomposition steps, researchers can safely and effectively produce this valuable synthetic intermediate. The detailed mechanistic insights and procedural guidelines provided herein serve as a comprehensive resource for professionals in drug development and chemical research.

References

- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Wikipedia. Balz–Schiemann reaction.

- Grokipedia. Balz–Schiemann reaction.

- ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction.

- Wikipedia. Sandmeyer reaction.

- YouTube. Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.

- ResearchGate. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.

- Indian Academy of Sciences. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- BLDpharm. 2-Bromo-4-(tert-butyl)-1-fluorobenzene.

- ChemicalBook. 2-Bromo-4-tert-butylaniline.

- ChemicalBook. 2-Bromo-4-t-butyl-1-fluorobenzene.

- PubChem. 2-Bromo-4-t-butyl-1-fluorobenzene.

- Smolecule. 1-Bromo-4-(tert-butyl)-2-fluorobenzene.

- LookChem. 2-Bromo-4-t-butyl-1-fluorobenzene.

- Oakwood Chemical. 2-Bromo-4-tert-butylaniline.

- Benchchem. Protocol for the Diazotization of 4-Amino-3-(tert-butyl)benzonitrile.

- Organic Chemistry Portal. Diazotisation.

- ResearchGate. The diazotization process of aryl amines in presence of saccharin and tert-butyl nitrite.

- Knowledge. Applications of 2-Bromo-4-tert-butyl-1-iodo-benzene.

- PubChem. 2-Bromo-4-chloro-1-fluorobenzene.

- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- PubChem. 2-Bromo-4-(tert-butyl)aniline.

- ChemicalBook. 4-tert-Butylaniline synthesis.

Sources

- 1. Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [smolecule.com]

- 2. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]

- 10. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-t-butyl-1-fluorobenzene in Organic Solvents

Foreword: Navigating the Synthesis Landscape

In the realm of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the seamless transition of a molecule from a laboratory curiosity to a scalable intermediate is paramount. 2-Bromo-4-t-butyl-1-fluorobenzene stands as a key building block in the synthesis of complex molecular architectures.[1][2] Its utility in creating novel therapeutics and crop protection agents necessitates a comprehensive understanding of its fundamental physicochemical properties.[1] Chief among these is solubility. The efficiency of reaction kinetics, the ease of purification, and the viability of formulation are all intrinsically linked to how well this compound dissolves in various organic solvents.

This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of 2-Bromo-4-t-butyl-1-fluorobenzene. In the absence of extensive published quantitative solubility data for this specific compound, this document serves as a robust framework for its experimental determination, empowering you to generate reliable and application-specific solubility profiles.

Molecular Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" serves as a reliable starting point for predicting solubility behavior.[3] Let's dissect the molecular structure of 2-Bromo-4-t-butyl-1-fluorobenzene to anticipate its interactions with various organic solvents.

Key Structural Features:

-

Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

-

Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms introduce polarity to the molecule due to their electronegativity. However, their contribution to overall polarity is moderate.

-

Tert-Butyl Group: This bulky, nonpolar alkyl group significantly enhances the lipophilicity (affinity for nonpolar environments) of the molecule.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrF | [4] |

| Molecular Weight | 231.10 g/mol | [4] |

| Predicted XLogP3 | 4.4 | [4] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 (Fluorine) | [5] |

| Boiling Point | 62-63 °C (at 3 Torr) | [5] |

The high predicted XLogP3 value of 4.4 strongly indicates that 2-Bromo-4-t-butyl-1-fluorobenzene is a lipophilic, or "fat-loving," compound, suggesting poor solubility in water and a preference for nonpolar organic solvents.[4][6] The absence of hydrogen bond donors and only one acceptor further points towards limited solubility in protic, hydrogen-bonding solvents like water and lower alcohols.[5]

Based on this analysis, we can make the following qualitative predictions:

-

High Solubility is Expected in: Nonpolar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane. The large tert-butyl group and the overall nonpolar character of the molecule will favor interactions with these solvents.

-

Moderate Solubility is Expected in: More polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. While these solvents have polar character, they lack strong hydrogen-bonding capabilities.

-

Low to Negligible Solubility is Expected in: Polar protic solvents such as methanol, ethanol, and water. The energy required to disrupt the strong hydrogen-bonding network of these solvents to accommodate the nonpolar solute is energetically unfavorable.

A Validated Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from theoretical predictions to actionable quantitative data, a standardized experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Principle

An excess amount of the solid solute (2-Bromo-4-t-butyl-1-fluorobenzene) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

2-Bromo-4-t-butyl-1-fluorobenzene (ensure purity is known)

-

A range of organic solvents of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 2-Bromo-4-t-butyl-1-fluorobenzene to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.[7]

-

Phase Separation and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 2-Bromo-4-t-butyl-1-fluorobenzene.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Visualizing the Workflow

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions are essential when handling 2-Bromo-4-t-butyl-1-fluorobenzene.

-

Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Concluding Remarks for the Practicing Scientist

While a definitive, published quantitative solubility profile for 2-Bromo-4-t-butyl-1-fluorobenzene in a wide array of organic solvents remains to be broadly documented, a strong predictive framework can be established based on its molecular structure. The inherent lipophilicity of this compound, driven by the bulky tert-butyl group and aromatic core, suggests a high affinity for nonpolar organic solvents.

For the drug development professional and process chemist, this guide provides a robust, self-validating experimental protocol to generate the precise solubility data required for process optimization, reaction design, and formulation development. The principles and methodologies outlined herein are designed to be directly applicable in a laboratory setting, fostering a deeper understanding of this critical physicochemical parameter and enabling the more efficient utilization of 2-Bromo-4-t-butyl-1-fluorobenzene as a valuable synthetic intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 17, 2026.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026.

- ChemicalBook. (2025, July 16). 2-Bromo-4-t-butyl-1-fluorobenzene. Retrieved January 17, 2026.

- PubChem. (n.d.). 2-Bromo-4-t-butyl-1-fluorobenzene. Retrieved January 17, 2026.

- CymitQuimica. (n.d.).

- ChemicalBook. (n.d.). 2-Bromo-4-t-butyl-1-fluorobenzene. Retrieved January 17, 2026.

- LookChem. (n.d.). 2-Bromo-4-t-butyl-1-fluorobenzene. Retrieved January 17, 2026.

- Knowledge. (2024, October 10). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Retrieved January 17, 2026.

- AK Scientific, Inc. (n.d.).

- Unknown. (n.d.).

- Fisher Scientific Company. (2025, December 19).

- TCI Chemicals. (2025, March 28).

- Thermo Fisher Scientific. (2013, October 17).

- LabSolu. (n.d.). 2-Bromo-4-t-butyl-1-fluorobenzene. Retrieved January 17, 2026.

- PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 34252-94-3|2-Bromo-4-(tert-butyl)-1-fluorobenzene. Retrieved January 17, 2026.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents. Retrieved January 17, 2026.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. Retrieved January 17, 2026.

- United States Biological. (n.d.). 415941 2-Bromo-4-t-butyl-1-fluorobenzene CAS: 34252-94-3. Retrieved January 17, 2026.

- Thermo Scientific Chemicals. (n.d.). 1-Bromo-4-tert-butylbenzene, 97%. Retrieved January 17, 2026.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol. Retrieved January 17, 2026.

Sources

- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 2. innospk.com [innospk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing and Validating High-Purity 2-Bromo-4-t-butyl-1-fluorobenzene for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-t-butyl-1-fluorobenzene in Synthesis

2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3) is a halogenated aromatic compound that serves as a critical building block in modern medicinal and agrochemical synthesis.[1][2] Its strategic value lies in its unique trifunctional substitution pattern: a fluorine atom, a bromine atom, and a bulky tert-butyl group. This arrangement provides a versatile scaffold for constructing complex molecular architectures.[3]

The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds.[1][2][3] The tert-butyl group provides steric bulk, which can be used to modulate molecular conformation and improve selectivity for biological targets.

Given its role as a foundational intermediate, the procurement of this reagent at demonstrably high purity is not merely a matter of quality control but a prerequisite for reproducible and successful drug discovery campaigns. The presence of isomeric or process-related impurities can lead to unforeseen side reactions, complicate purification of downstream products, and compromise the integrity of biological data. This guide provides a comprehensive framework for navigating the commercial supplier landscape and implementing a robust, self-validating system for quality assessment.

The Commercial Supplier Landscape

2-Bromo-4-t-butyl-1-fluorobenzene is a readily available compound that has reached commercial mass production.[4] It is offered by a range of primary manufacturers and distributors who cater to the research and bulk chemical markets. The key differentiators among suppliers are typically the guaranteed purity level, the quality and completeness of accompanying documentation (e.g., Certificate of Analysis), and available pack sizes.

| Property | Value | Source |

| CAS Number | 34252-94-3 | [5][6][7] |

| Molecular Formula | C₁₀H₁₂BrF | [4][6][8][9] |

| Molecular Weight | 231.11 g/mol | [6][8][9] |

| Appearance | Liquid | [8] |

| Boiling Point | 62-63 °C (at 3 Torr) | [4] |

| Density (Predicted) | ~1.309 g/cm³ | [4] |

| InChIKey | ADCKDGLOIVDKBH-UHFFFAOYSA-N | [6][8] |

Table 1: Key Physicochemical Properties of 2-Bromo-4-t-butyl-1-fluorobenzene.

Below is a comparative table of prominent commercial suppliers. This list is representative and not exhaustive; researchers are encouraged to explore multiple vendors to find the best fit for their specific timeline, scale, and budget requirements.

| Supplier | Typical Purity Offered | Notes |

| Sigma-Aldrich (Merck) | 97% | A well-established supplier with extensive documentation and global distribution.[8] |

| BLDpharm | Purity levels may vary | Often provides access to detailed analytical data like NMR and HPLC upon request.[10] |

| Matrix Scientific | 95+% | Specializes in building blocks for medicinal chemistry.[4] |

| AK Scientific | Purity levels may vary | Offers a range of research chemicals with various pack sizes.[4] |

| American Custom Chem | 95% | Provides specialty and fine chemicals.[4] |

| LookChem / ChemicalBook | Varies (Aggregators) | These platforms list multiple suppliers, allowing for price and availability comparisons.[4][11] |

Table 2: Representative Commercial Suppliers of 2-Bromo-4-t-butyl-1-fluorobenzene.

A Framework for Purity Validation: Beyond the Supplier's CoA

While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent verification is a cornerstone of scientific integrity. The choice of analytical method depends on the nature of the compound and likely impurities. For a volatile, non-chiral small molecule like 2-Bromo-4-t-butyl-1-fluorobenzene, Gas Chromatography is the workhorse technique for purity assessment.[12]

Core Analytical Techniques for Purity Assessment

-

Gas Chromatography (GC): This is the premier technique for separating and quantifying volatile impurities.[12] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data based on the area-percent principle. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the industry standard.[12]

-

High-Performance Liquid Chromatography (HPLC): While GC is often sufficient, HPLC is invaluable for detecting any non-volatile or thermally labile impurities that would not be amenable to GC analysis.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for confirming the compound's structural identity. The presence of unexpected signals can indicate impurities. Furthermore, Quantitative NMR (qNMR) can be used for an absolute purity determination without relying on a specific reference standard for the compound itself.[12]

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol describes a self-validating system for assessing the purity of commercially supplied 2-Bromo-4-t-butyl-1-fluorobenzene.

1. Objective: To quantify the purity of the target compound and separate it from potential volatile impurities, such as starting materials or isomers from the synthesis process.

2. Materials & Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID).

- GC Column: A medium-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane) is recommended for resolving halogenated aromatic compounds.[14]

- Sample: 2-Bromo-4-t-butyl-1-fluorobenzene.

- Solvent: High-purity Hexane or Ethyl Acetate.

- Autosampler vials and caps.

3. Sample Preparation:

- Prepare a stock solution by dissolving ~50 mg of the compound in 10 mL of solvent.

- Create a dilute sample for injection by transferring 100 µL of the stock solution into a vial containing 900 µL of solvent (a 1:10 dilution). This minimizes the risk of column overloading.

4. GC-FID Methodological Parameters:

- Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

- Injection Volume: 1.0 µL.

- Inlet Temperature: 250°C.

- Split Ratio: 50:1 (adjust as needed to ensure sharp peaks without overloading).

- Oven Temperature Program:

- Initial Temperature: 80°C, hold for 2 minutes.

- Ramp: Increase at 15°C/min to 260°C.

- Final Hold: Hold at 260°C for 5 minutes.

- Causality: This program provides a good balance between resolving early-eluting volatile impurities and ensuring that any higher-boiling point contaminants are eluted from the column.[14]

- Detector Temperature: 280°C (FID).

5. Data Analysis & System Trustworthiness:

- Purity Calculation: The purity is determined by the area percent method.

- Purity (%) = (Area of the main product peak / Total area of all integrated peaks) x 100

- Self-Validation:

- Blank Injection: Run a solvent blank first to ensure the system and solvent are free of interfering peaks.

- Repeat Injections: Inject the sample in triplicate to ensure the reproducibility of retention time and peak area. The relative standard deviation (RSD) of the main peak area should be less than 2%.

- Peak Tailing: The main peak should be symmetrical. A tailing factor significantly greater than 1.5 may indicate an issue with the column or sample activity, compromising the accuracy of the integration.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential for laboratory safety. The information presented here is a summary; always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[15][16][17]

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]

-

-

Storage and Stability:

Conclusion

2-Bromo-4-t-butyl-1-fluorobenzene is a valuable and accessible building block for pharmaceutical and scientific research. The key to its successful application lies in a diligent approach to sourcing and quality validation. By partnering with reputable suppliers and implementing a robust, in-house analytical verification system, researchers can ensure the chemical integrity of their starting materials. This foundational step is critical for generating reproducible data, streamlining synthesis campaigns, and ultimately accelerating the drug discovery process.

References

- 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3. Chemsrc.

- 2-Bromo-4-(tert-butyl)-1-fluorobenzene | 34252-94-3. Sigma-Aldrich.

- 2-Bromo-4-t-butyl-1-fluorobenzene. LookChem.

- 34252-94-3|2-Bromo-4-(tert-butyl)-1-fluorobenzene. BLDpharm.

- 2-Bromo-4-t-butyl-1-fluorobenzene | 34252-94-3. ChemicalBook.

- Buy 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0. Smolecule.

- What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Knowledge.

- Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermedi

- A Technical Guide to 4-(Benzyloxy)

- SAFETY D

- 2-Bromo-4-t-butyl-1-fluorobenzene. Ambeed.

- 2-Bromo-4-tert-butyl-1-iodo-benzene CAS NO.860435-39-8. Lizhuo.

- SAFETY D

- SAFETY D

- SAFETY D

- 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429. PubChem.

- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. Benchchem.

- A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane. Benchchem.

- Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry.

- 415941 2-Bromo-4-t-butyl-1-fluorobenzene CAS: 34252-94-3.

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-BROMO-4-(TERT-BUTYL)-1-FLUOROBENZENE | CAS#:34252-94-3 | Chemsrc [chemsrc.com]

- 6. 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | CID 12469429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 2-Bromo-4-(tert-butyl)-1-fluorobenzene | 34252-94-3 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 34252-94-3|2-Bromo-4-(tert-butyl)-1-fluorobenzene|BLD Pharm [bldpharm.com]

- 11. 2-Bromo-4-t-butyl-1-fluorobenzene | 34252-94-3 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-t-butyl-1-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and core applications of 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No: 34252-94-3). As a valued intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials, a thorough understanding of its chemical personality is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering a deeper, scientifically-grounded perspective on why certain procedures are critical.

Section 1: Compound Profile and Hazard Identification

2-Bromo-4-t-butyl-1-fluorobenzene is a substituted aromatic hydrocarbon. Its utility in cross-coupling reactions and other synthetic transformations stems from the presence of the bromo and fluoro substituents on the benzene ring, which provide handles for selective chemical modifications.

1.1: Physicochemical Data

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrF | PubChem |

| Molecular Weight | 231.10 g/mol | PubChem |

| Boiling Point | 62-63 °C at 3 Torr | LookChem |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | LookChem |

| Storage Temperature | Room temperature | LookChem |

1.2: GHS Hazard Classification and Toxicological Insights

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. 2-Bromo-4-t-butyl-1-fluorobenzene is classified with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Expert Insight: The irritant nature of this compound is a common feature of many halogenated aromatic hydrocarbons. The electronegativity of the halogen atoms can influence the electron density of the aromatic ring, potentially leading to interactions with biological macromolecules in the skin, eyes, and respiratory tract, resulting in an inflammatory response. While specific toxicological data for 2-Bromo-4-t-butyl-1-fluorobenzene is limited, studies on related brominated aromatic compounds suggest that hepatotoxicity (liver damage) can be a concern with prolonged or high-level exposure.[2][3] The metabolism of these compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[4][5]

Section 2: Prudent Practices for Handling and Storage

A proactive approach to safety is non-negotiable in a laboratory setting. The following protocols are designed to minimize the risk of exposure and ensure the integrity of the compound.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a well-designed workspace and appropriate personal protective equipment.

-

Ventilation: All manipulations of 2-Bromo-4-t-butyl-1-fluorobenzene, including weighing, transferring, and setting up reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[7]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For larger scale operations, a chemically resistant apron is recommended.[7]

2.2: Storage and Incompatibility

Proper storage is critical not only for safety but also for maintaining the chemical's purity and reactivity.

-

Storage Conditions: Store 2-Bromo-4-t-butyl-1-fluorobenzene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition, as many organic compounds have the potential to be flammable.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. The rationale behind this is that the aromatic ring, while relatively stable, can be susceptible to oxidation under harsh conditions, potentially leading to uncontrolled exothermic reactions. It is also prudent to avoid strong bases and reactive metals, as these can initiate unintended coupling or dehalogenation reactions.[8][9]

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

3.2: Accidental Release Measures

In the event of a spill, a calm and methodical response is essential.

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

-

Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the material.

-

Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Section 4: A Practical Application - Suzuki-Miyaura Cross-Coupling

To illustrate the practical application and associated safety considerations, a detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

4.1: Experimental Protocol

Reaction: The palladium-catalyzed cross-coupling of 2-Bromo-4-t-butyl-1-fluorobenzene with a generic arylboronic acid.

Materials:

-

2-Bromo-4-t-butyl-1-fluorobenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere: Assemble the reaction glassware (round-bottom flask and condenser) and ensure it is dry. Purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen.

-

Reagent Addition: To the reaction flask, add 2-Bromo-4-t-butyl-1-fluorobenzene (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent to the reaction mixture. Degassing the solvent (by sparging with an inert gas or through freeze-pump-thaw cycles) is important to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

4.2: Workflow and Safety Considerations Diagram

The following diagram illustrates the key steps and safety checkpoints in the Suzuki-Miyaura coupling workflow.

Caption: Workflow for a Suzuki-Miyaura coupling reaction with integrated safety checkpoints.

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, 2-Bromo-4-t-butyl-1-fluorobenzene and its waste products require specific disposal procedures.

-

Segregation: All waste containing 2-Bromo-4-t-butyl-1-fluorobenzene, including residual amounts in containers, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7]

-

Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

-

Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are designed to be in compliance with local, state, and federal regulations.

Section 6: Conclusion

2-Bromo-4-t-butyl-1-fluorobenzene is a valuable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a culture of safety and a thorough understanding of its potential hazards. By adhering to the principles and protocols outlined in this guide—from meticulous preparation and the consistent use of personal protective equipment to a comprehensive understanding of emergency procedures and responsible waste disposal—researchers can confidently and safely unlock the synthetic potential of this important chemical intermediate.

References

-

PubChem. 2-Bromo-4-t-butyl-1-fluorobenzene. National Center for Biotechnology Information. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

-

Toranzo EG, Gillesse T, Mendenhall M, Traiger GJ, Riley PG, Hanzlik RP, Wiley RA. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicol Appl Pharmacol. 1978 Nov;46(2):339-47. [Link]

-

Wiśniewska-Knypl J, Wróblewska K. [Toxicity of selected brominated aromatic compounds]. Med Pr. 1996;47(2):189-98. [Link]

-

Utah State University. Incompatible Chemicals. Office of Research Environmental Health and Safety. [Link]

-

LookChem. 2-Bromo-4-t-butyl-1-fluorobenzene. [Link]

-

Hanzlik RP, Bhatia P, Stitt R, Traiger GJ. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Mol Pharmacol. 1980 Sep;18(2):221-6. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Plaa GL, Ayotte P, Bailey J, et al. Potential tolerance against bromobenzene-induced acute hepatotoxicity due to prior subchronic exposure. J Toxicol Environ Health. 1991;34(3):357-371. [Link]

Sources

- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 2. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential tolerance against bromobenzene-induced acute hepatotoxicity due to prior subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 9. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

The Strategic Deployment of 2-Bromo-4-t-butyl-1-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of success in any drug discovery program. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-Bromo-4-t-butyl-1-fluorobenzene (CAS No. 34252-94-3) has emerged as a valuable and versatile building block, offering a unique combination of chemical handles that can be exploited to construct complex molecular architectures with therapeutic potential. This technical guide provides an in-depth analysis of the potential applications of this compound, grounded in the principles of medicinal chemistry and supported by practical insights for researchers, scientists, and drug development professionals.

At its core, the utility of 2-Bromo-4-t-butyl-1-fluorobenzene lies in the strategic arrangement of its three key substituents: a bromine atom, a fluorine atom, and a tertiary-butyl group. Each of these moieties imparts distinct properties that can be leveraged to address common challenges in drug design, such as metabolic instability, poor bioavailability, and off-target effects. This guide will dissect the individual contributions of these functional groups and explore how their synergistic interplay makes 2-Bromo-4-t-butyl-1-fluorobenzene a compelling starting point for the synthesis of novel therapeutic agents.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the key computed and experimental properties of 2-Bromo-4-t-butyl-1-fluorobenzene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrF | [1] |

| Molecular Weight | 231.10 g/mol | [1] |

| Boiling Point | 62-63 °C (at 3 Torr) | LookChem |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | LookChem |

| LogP (Predicted) | 3.88570 | LookChem |

| XLogP3 | 4.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

The Triumvirate of Functionality: A Deeper Dive into the Roles of Fluoro, Bromo, and t-Butyl Groups

The strategic value of 2-Bromo-4-t-butyl-1-fluorobenzene stems from the distinct and complementary roles of its three key functional groups. Understanding these individual contributions is essential for rationally designing synthetic routes and predicting the properties of the resulting molecules.

The Fluorine Advantage: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for improving a range of pharmacokinetic and physicochemical properties. The fluorine atom in 2-Bromo-4-t-butyl-1-fluorobenzene can:

-

Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic oxidation at the site of fluorination, a common pathway for drug deactivation. This can lead to increased metabolic stability and a longer plasma half-life.

-

Modulate pKa: As the most electronegative element, fluorine can exert a strong inductive effect, influencing the acidity or basicity of nearby functional groups. This can be crucial for optimizing a drug's solubility, permeability, and target engagement.

-

Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.

-

Improve Membrane Permeability: The lipophilic nature of the fluorine atom can enhance a molecule's ability to cross biological membranes, which is often a prerequisite for reaching its intracellular target.

The Bromine Handle: A Gateway to Molecular Complexity